2,2',3,3',4,6,6'-Heptachlorobiphenyl

Description

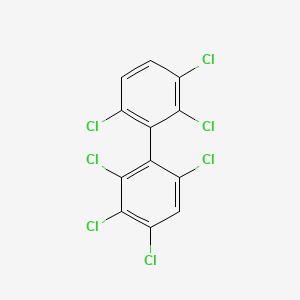

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,5-tetrachloro-4-(2,3,6-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-4-1-2-5(14)10(17)8(4)9-6(15)3-7(16)11(18)12(9)19/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMYRFJAJNYBRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074161 | |

| Record name | 2,2',3,3',4,6,6'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52663-65-7 | |

| Record name | 2,2',3,3',4,6,6'-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,6,6'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,6,6'-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V6Y9402K1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence, Distribution, and Sources of 2,2 ,3,3 ,4,6,6 Heptachlorobiphenyl

Anthropogenic Sources and Pathways of Release

The release of 2,2',3,3',4,6,6'-Heptachlorobiphenyl into the environment is linked to the production and use of commercial PCB mixtures, their unintentional formation in other industrial processes, and the long-term leaching from contaminated sites.

From 1929, PCBs were commercially produced and sold under various trade names, including Aroclor in the United States. who.int These mixtures were not single compounds but rather a collection of different PCB congeners, and they were valued for their high chemical stability, non-flammability, and electrical insulating properties. epa.gov This led to their widespread use in hundreds of industrial and commercial applications, such as dielectric fluids in transformers and capacitors, heat transfer fluids, plasticizers in paints and plastics, and in pigments and dyes. who.intepa.gov

This compound (PCB 176) was a component of the more highly chlorinated Aroclor mixtures. Although detailed compositional analyses of every Aroclor batch are not uniformly available, research has identified PCB 176 in specific formulations. For instance, it has been detected as a constituent in Aroclor 1260. The concern over the toxicity and environmental persistence of PCBs led to a ban on their manufacture and processing in the United States in 1976 under the Toxic Substances Control Act (TSCA). epa.gov However, due to their stability, they remain in the environment. nih.govnih.gov

Table 1: Presence of this compound (PCB 176) in Commercial PCB Mixtures

| Commercial Mixture | Typical Chlorine Content (by weight) | Presence of PCB 176 |

|---|---|---|

| Aroclor 1260 | 60% | Identified as a constituent |

| Aroclor 1254 | 54% | May be present in trace amounts |

| Aroclor 1242 | 42% | Not a significant component |

This table is generated based on typical compositions of Aroclor mixtures. The exact congener distribution can vary between production lots.

Beyond their intentional production, PCBs, including specific congeners like this compound, can be formed and released unintentionally as by-products of various industrial processes. These processes often involve chlorine and organic compounds at high temperatures. While specific data on the formation of PCB 176 as a by-product is limited, the general mechanisms for unintentional PCB generation are understood to include certain chemical manufacturing processes and waste incineration.

A significant ongoing source of PCB 176 in the environment is legacy contamination from past industrial activities. epa.gov Polychlorinated biphenyls have been identified in at least 500 of the 1,598 hazardous waste sites on the EPA National Priorities List (NPL). cdc.gov These sites include landfills where products containing PCBs were disposed of and sites of former manufacturing facilities. The slow degradation of PCBs means these locations can act as long-term reservoirs, releasing congeners like PCB 176 into the surrounding soil, water, and air through leaks, volatilization, and soil erosion. cdc.gov

Global and Regional Environmental Distribution

The physical and chemical properties of this compound dictate its movement and partitioning in the environment. As a heptachlorobiphenyl, it is one of the more heavily chlorinated congeners, which influences its volatility and solubility.

Table 2: Selected Physicochemical Properties of this compound

| Property | Value | Significance for Environmental Distribution |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | ~7.43 | High value indicates a strong tendency to adsorb to organic matter in soil and sediment, and to bioaccumulate. epa.gov |

| Log (VP) (Vapor Pressure) | ~ -6.23 | Low vapor pressure indicates low volatility, limiting long-range atmospheric transport compared to less chlorinated PCBs. epa.gov |

| Log (BCF) (Bioconcentration Factor) | ~5.65 | High value suggests significant accumulation in aquatic organisms from the surrounding water. epa.gov |

Atmospheric transport is the primary mechanism for the global dispersion of PCBs. cdc.gov However, the extent of this transport is highly dependent on the specific congener. Lighter, less chlorinated PCBs are more volatile and can travel long distances in the atmosphere. ntnu.no In contrast, more heavily chlorinated congeners like this compound have lower vapor pressures and are less volatile. cdc.gov

Consequently, heptachlorobiphenyls are considered less mobile and tend to deposit from the atmosphere closer to their original sources of contamination. cdc.gov While they can still be subject to atmospheric movement, their transport is generally confined to more regional, rather than global, scales compared to di- or trichlorobiphenyls. This phenomenon, known as global fractionation, leads to an enrichment of more volatile PCBs in colder, remote regions, while less volatile congeners like PCB 176 remain concentrated in the mid-latitudes where they were historically used and released. cdc.gov

In aquatic environments, this compound's behavior is governed by its low water solubility and high hydrophobicity, as indicated by its high Log Kow value. epa.gov When released into water bodies, either through direct discharge, runoff from contaminated land, or atmospheric deposition, it does not readily remain dissolved in the water column. cdc.gov

Instead, it rapidly partitions from the water and adsorbs onto suspended particulate matter and, most significantly, bottom sediments. cdc.gov Sediments, therefore, act as a major sink and long-term reservoir for PCB 176 and other persistent hydrophobic compounds. Over time, contaminated sediments can become a secondary source of pollution, as the compound can be reintroduced into the water column through resuspension events or diffuse slowly back into the overlying water. Its presence has been noted in surface water and groundwater samples, particularly at NPL hazardous waste sites. cdc.gov

Terrestrial Environments: Soil Contamination and Spatial Gradients

Heptachlorobiphenyls, the group to which this compound belongs, are a notable component of PCB contamination found in soils. Studies of tropical soils in Ghana, for instance, identified heptachlorobiphenyls as constituting approximately 11.99% of the total PCB homologues present. scilit.comscirp.org This research also highlighted a distinct spatial gradient in the vertical soil profile, with the highest mean concentrations of total PCBs observed in the surface layer (0-10 cm) at 9.15 ± 0.52 μg/kg. scilit.comresearchgate.net Concentrations in the sub-surface soils were slightly lower, measuring 7.55 ± 0.56 μg/kg at 10-20 cm and 7.82 ± 0.55 μg/kg at 20-30 cm depths. scilit.comresearchgate.net

Further research into residential soils has indicated that congeners within the same homolog group, such as the heptachlorobiphenyls, tend to exhibit similar spatial distributions. nih.gov The presence of these compounds in soil is a concern as even low concentrations can be taken up by crops, creating a pathway for human exposure. mdpi.com

Table 1: Mean Concentration of Total PCBs in Tropical Soil Samples by Depth Data sourced from a study in the Central Region of Ghana.

| Soil Depth | Mean Concentration (μg/kg) |

| 0 - 10 cm | 9.15 ± 0.52 |

| 10 - 20 cm | 7.55 ± 0.56 |

| 20 - 30 cm | 7.82 ± 0.55 |

| Source: scilit.comresearchgate.net |

Bioaccumulation and Trophic Transfer of this compound

Bioaccumulation is a process where an organism absorbs a substance, such as this compound, from its environment and food faster than it can excrete it, leading to its concentration in tissues. epa.gov Due to their chemical nature, PCBs are known to accumulate in the fatty tissues of organisms. nih.gov This accumulated contaminant can then be passed up the food chain from prey to predator, a process known as trophic transfer, which can lead to biomagnification. epa.gov

Uptake Mechanisms in Aquatic and Terrestrial Organisms

Organisms can absorb this compound through various mechanisms depending on their environment and biology. In aquatic environments, uptake can occur directly from the water, often via the gills in fish. ecetoc.org However, a primary pathway for uptake in both aquatic and terrestrial organisms is through the consumption of contaminated food. nih.govsfu.ca

A key mechanism driving the dietary uptake of hydrophobic compounds like this heptachlorobiphenyl is described as "gastrointestinal magnification". sfu.ca According to this hypothesis, the processes of digestion and absorption in the gastrointestinal tract reduce the volume of food matter. sfu.ca This concentrates the chemical, increasing its chemical fugacity (a measure of its tendency to escape a phase) in the gut. sfu.ca This creates a gradient that facilitates the passive diffusion of the chemical from the gastrointestinal tract into the organism's circulatory system and, subsequently, its tissues. sfu.ca

Biomagnification Across Trophic Levels in Food Webs

Biomagnification, also known as trophic magnification, is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain. epa.gov Persistent and bioaccumulative chemicals like PCBs are well-documented to biomagnify in both aquatic and terrestrial food webs. researchgate.net

Studies of river food webs have shown that persistent organic pollutants (POPs) magnify across trophic levels, with predatory species such as certain fish and leeches exhibiting the highest concentrations of PCBs. nih.gov While trophic level is a major factor, other biological traits like habitat affinity, body size, and specific feeding behaviors can also influence the pollutant burden in an organism. nih.gov The process of biomagnification means that even small concentrations of a contaminant at the base of the food web can become a significant concern for top predators, including humans, who consume organisms from lower trophic levels. epa.gov

Factors Influencing Bioaccumulation Potentials (e.g., Lipophilicity, logKow)

The bioaccumulation potential of this compound is strongly influenced by its physicochemical properties, particularly its high lipophilicity (affinity for fats) and hydrophobicity (aversion to water). researchgate.net A key indicator of these properties is the octanol-water partition coefficient (Kow), which is typically expressed as a logarithm (logKow). hudsonriver.org

A high logKow value indicates that a chemical is more soluble in lipids than in water, and therefore more likely to be stored in the fatty tissues of an organism. researchgate.net Regulatory bodies often use a logKow value of 5.0 or greater as a criterion to identify potentially bioaccumulative substances. ecetoc.orgresearchgate.net The specific congener this compound (also known as PCB 177) has a reported logKow of 6.76, placing it firmly in the category of compounds with high bioaccumulation potential. hudsonriver.org Research suggests that the bioaccumulation potential for chemicals generally increases with logKow up to a point. For some "superlipophilic" compounds with a logKow greater than approximately 7.5, the rate of bioaccumulation may level off or even decline. ecetoc.org

Table 2: Physicochemical Properties of this compound (PCB 177)

| Property | Value |

| Molecular Formula | C₁₂H₃Cl₇ |

| Molecular Weight | 395.3 g/mol |

| logKow | 6.76 hudsonriver.org |

| CAS Number | 52663-71-5 |

| Source: hudsonriver.org |

Environmental Fate and Transformation of 2,2 ,3,3 ,4,6,6 Heptachlorobiphenyl

Persistence and Long-Range Transport Potential in the Environment

The intrinsic properties of PCBs, such as chemical stability, low water solubility, and high lipophilicity (fat-loving nature), contribute significantly to their environmental persistence. nih.govepa.gov Highly chlorinated congeners like 2,2',3,3',4,6,6'-Heptachlorobiphenyl are particularly resistant to degradation and can remain in ecosystems for decades. epa.govresearchgate.net Their stability and low vapor pressure allow them to cycle between air, water, and soil, facilitating their transport over vast distances from original sources of contamination. nih.govyoutube.com

Once released, PCBs adsorb strongly to soil, sediments, and particulate matter, which act as long-term environmental reservoirs. researchgate.netepa.gov From these matrices, they can be slowly released back into the water column or volatilize into the atmosphere. Atmospheric transport is a major pathway for the global distribution of PCBs, enabling them to reach remote regions like the Arctic, far from any industrial activity. researchgate.netyoutube.com Generally, lighter, less chlorinated PCBs are more volatile and transported more efficiently in the atmosphere than heavier, more chlorinated congeners like PCB 178. nih.govnih.gov However, even highly chlorinated PCBs can be transported long distances while adsorbed to airborne particulate matter. epa.gov Due to their high octanol-water partition coefficient (Log K_ow), PCBs bioaccumulate in the fatty tissues of organisms and biomagnify up the food chain, reaching their highest concentrations in top predators. nih.govyoutube.comewg.org

Degradation Pathways in Environmental Matrices

The transformation of PCBs in the environment is a slow process primarily driven by microbial activity, with some contribution from photolytic degradation. nih.govclu-in.org The specific structure of a PCB congener, including the number and position of chlorine atoms, determines its susceptibility to different degradation pathways. nih.gov

Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. researchgate.net For PCBs, the primary photolytic mechanism is the homolytic cleavage of a carbon-chlorine (C-Cl) bond, which results in the removal of a chlorine atom and the formation of a less chlorinated biphenyl (B1667301) radical. researchgate.net This process generally leads to the formation of lower-chlorinated congeners, which may be less toxic and more susceptible to further degradation. researchgate.net

Microbial action is the most significant process for the breakdown of PCBs in the environment. nih.gov Two distinct and complementary microbial processes are involved: anaerobic reductive dechlorination and aerobic biodegradation. osti.gov

Aerobic biodegradation of PCBs is carried out by bacteria that use these compounds as a source of carbon and energy, a process often referred to as cometabolism. nih.gov This pathway is most effective for PCBs with fewer chlorine atoms, typically containing between one and four chlorines. The key enzymes in this process are biphenyl dioxygenases, which attack the biphenyl rings, leading to ring cleavage. nih.govnih.gov

Highly chlorinated PCBs like this compound are generally resistant to aerobic attack because the high number of chlorine atoms hinders the action of dioxygenase enzymes. nih.gov Therefore, aerobic bacteria alone are typically unable to degrade this congener significantly. However, aerobic degradation is a crucial final step in the complete destruction of PCBs, as it can break down the less-chlorinated products that are formed during anaerobic dechlorination. osti.gov Some fungi, particularly white-rot fungi, produce powerful extracellular enzymes like peroxidases and laccases that can oxidize a broader range of PCBs, but this process is also generally more effective on less chlorinated congeners. nih.gov

In anoxic (oxygen-free) environments such as deep sediments, a process called reductive dechlorination is the primary mechanism for the breakdown of highly chlorinated PCBs. researchwithrutgers.comepa.govnih.gov Anaerobic microorganisms use the chlorinated biphenyls as electron acceptors in their respiration, removing chlorine atoms and replacing them with hydrogen. nih.gov

Microbial Biotransformation and Biodegradation

Partitioning Behavior and Sorption Dynamics

The environmental partitioning and sorption dynamics of a polychlorinated biphenyl (PCB) congener like this compound are governed by its physicochemical properties, particularly its low aqueous solubility and high hydrophobicity. These characteristics dictate its distribution among environmental compartments such as water, soil, sediment, and air. The tendency of PCBs to adsorb to organic matter in soil and sediment is a primary factor controlling their fate and transport in aquatic and terrestrial systems. nm.govepa.gov

The partitioning of this compound (also known as PCB 178) between sediment and water is a critical process influencing its environmental residence time and bioavailability. Due to its hydrophobic nature, this compound strongly sorbs to particulate matter, especially the organic carbon fraction within sediments. nm.gov This process effectively immobilizes the compound, making sediments a major sink for PCBs in aquatic environments. nm.gov

The sediment-organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to quantify this distribution. A high Koc value indicates a strong tendency for the chemical to adsorb to organic matter in sediment rather than remain dissolved in water. For PCB 178, a log Koc value has been determined in environmental studies. In pre-design studies for the Lower Duwamish Waterway, the log Koc for PCB-178 was reported as 7.14. epa.gov The strong correlation between a compound's octanol-water partition coefficient (Kow) and its Koc value is well-established for PCBs. nm.govepa.gov

The dynamics of partitioning are also influenced by physical processes like sediment resuspension. Studies using particle entrainment simulators have shown that as shear stress from water flow increases, the concentration of PCBs in the solid phase can increase in the water column due to the resuspension of contaminated particles. sacredheart.edu The concentration of total suspended solids (TSS) and the volatile organic carbon (VOC) content of the sediment are significant factors affecting the partition coefficient (Kp), with Kp often being inversely proportional to TSS. epa.govsacredheart.edu

Table 1: Sediment-Water Organic Carbon Partition Coefficient for this compound (PCB 178)

| Compound | PCB Number | Log Koc |

| This compound | 178 | 7.14 epa.gov |

Similar to sediments, the partitioning of this compound in terrestrial environments is dominated by its sorption to soil organic matter. The organic carbon partition coefficient (Koc) is also the primary descriptor for this process. The high log Koc value of 7.14 for PCB 178 signifies its strong affinity for the organic fraction of soil, leading to low mobility when leached with water. nm.govepa.gov

The strong sorption of PCBs to soil limits their potential to contaminate groundwater through leaching. nm.gov However, mobility can be significantly increased if the leaching solution is a non-polar organic solvent. epa.gov The migration of PCBs in soil profiles is generally low, and their vertical distribution is often limited. nm.gov The primary mechanism for the redistribution of soil-bound PCBs in the wider environment is through surface runoff carrying contaminated soil particles. nm.gov The relationship between the octanol-water partition coefficient (Kow) and the soil sorption constant (Koc) for PCBs can be described by the following linear regression equation: log Koc = 0.007 + 0.834 log Kow. nm.gov

The air-water exchange of this compound is described by its Henry's Law constant (H), which quantifies the equilibrium partitioning of the compound between the gas phase (air) and the dissolved phase (water). nist.govnih.gov This parameter is crucial for modeling the atmospheric transport and deposition of the compound. The Henry's Law constant can be defined as the ratio of the partial pressure of the compound in the air to its concentration in water at equilibrium. nist.gov

For PCB 178, a Henry's Law constant (H) has been reported as 51 Pa m³/mol. nist.gov The substitution of chlorine atoms on the biphenyl rings generally leads to smaller H values. nih.gov Research on various PCB congeners has shown that Henry's Law constants are influenced by factors such as the degree and position of chlorine substitution and are dependent on temperature. nih.govresearchgate.net The determination of these constants can be achieved experimentally using methods like the gas-purging technique. nih.govresearchgate.net

Table 2: Henry's Law Constant for this compound (PCB 178)

| Compound | PCB Number | Henry's Law Constant (H) (Pa m³/mol) |

| This compound | 178 | 51 nist.gov |

Ecotoxicological Investigations of 2,2 ,3,3 ,4,6,6 Heptachlorobiphenyl in Non Human Organisms

Cellular and Molecular Mechanisms of Ecotoxicity (Ah Receptor-Mediated and Non-AhR Effects)

The toxicity of 2,2',3,3',4,6,6'-heptachlorobiphenyl in non-human organisms is multifaceted, involving both aryl hydrocarbon (Ah) receptor-mediated and non-AhR-mediated pathways. These mechanisms can lead to a cascade of adverse effects, including oxidative stress, endocrine disruption, and neurotoxicity.

Aryl Hydrocarbon (Ah) Receptor-Mediated Effects in Wildlife

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating the toxic effects of many planar aromatic hydrocarbons, including certain PCB congeners. The binding of a ligand to the AhR initiates a signaling cascade that can alter gene expression, leading to a range of toxic responses.

While dioxin-like, non-ortho substituted PCBs are potent AhR agonists, the presence of chlorine atoms in the ortho positions, as is the case with this compound, generally reduces the affinity and intrinsic efficacy of the congener for the AhR in fish. nih.gov Studies on various PCB congeners in the top predator fish species of the Great Lakes have shown that the toxic effects are often linked to their ability to induce the cytochrome P450-dependent monooxygenase system, a process mediated by the AhR. The potency of this induction varies depending on the degree and position of chlorine substitution.

Research on the fish cell line PLHC-1 has been instrumental in determining the binding affinities and CYP1A induction potencies of various halogenated aromatic hydrocarbons, including different PCB congeners. nih.gov These studies have demonstrated that mono- and di-ortho-substituted PCBs bind to the AhR but exhibit lower or no intrinsic efficacy compared to non-ortho-substituted PCBs. nih.gov Specifically, the insensitivity of fish to ortho-substituted PCBs is attributed to both reduced binding affinity and reduced intrinsic efficacy. nih.gov While specific quantitative data for the AhR binding affinity of this compound in diverse wildlife species remains an area for further investigation, the existing structure-activity relationship models suggest a lower potential for dioxin-like toxicity compared to non-ortho PCBs.

Oxidative Stress Induction Pathways

Exposure to PCBs can lead to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms of an organism, a condition known as oxidative stress. This can result in cellular damage to lipids, proteins, and DNA.

Studies on various aquatic organisms have demonstrated the potential of PCBs to induce oxidative stress. For instance, research on zebrafish (Danio rerio) exposed to another pentachlorobiphenyl (PCB 91) revealed stereoselective induction of oxidative stress, evidenced by changes in ROS levels, malondialdehyde content (a marker of lipid peroxidation), and the activity of antioxidant enzymes in brain and liver tissues. nih.gov Although this study did not specifically investigate this compound, it highlights the general mechanism by which PCBs can elicit oxidative damage in fish.

The prevailing mechanistic hypotheses for PCB-induced neurotoxicity also include oxidative stress. nih.gov In vitro studies have shown that exposure to certain PCB congeners can increase cellular ROS levels in neurons, leading to cell death. nih.gov The generation of ROS can be a consequence of altered intracellular calcium dynamics, another known effect of some PCBs. nih.gov While direct evidence for this compound is limited, the established link between PCBs and oxidative stress in aquatic organisms suggests that this pathway is a relevant mechanism of its ecotoxicity.

Endocrine Disruption Pathways in Non-Mammalian Species

PCBs are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body that are responsible for the maintenance of homeostasis, reproduction, development, and/or behavior. nih.govnih.gov In non-mammalian wildlife, particularly aquatic species, the endocrine-disrupting effects of PCBs are of significant concern. nih.gov

The reproductive systems of animals are particularly vulnerable to the effects of PCBs. nih.gov These compounds can significantly decrease fertility and interfere with endocrine processes, potentially leading to various diseases. nih.gov The impacts of PCBs on the reproductive endocrine axis are especially pronounced in aquatic species and are often corroborated by laboratory experiments with fish, amphibians, and birds. nih.gov

One of the key endocrine disruption pathways for PCBs involves the thyroid hormone system. Thyroid hormones are critical for normal development, growth, and metabolism in vertebrates. nih.gov PCBs have been shown to interfere with thyroid hormone signaling. nih.gov This disruption can occur through various mechanisms, including altered hormone production and transport. While specific studies on the endocrine-disrupting pathways of this compound in non-mammalian species are not widely available, the known endocrine-disrupting properties of the broader PCB class suggest a potential for this congener to exert similar effects.

Neurotoxicity Mechanisms in Aquatic Organisms and Wildlife

The neurotoxic potential of PCBs is well-documented, with effects observed on neurodevelopment and neurodegeneration in exposed organisms. nih.gov The primary mechanisms underlying PCB neurotoxicity include alterations in dopamine (B1211576) signaling, disruption of thyroid hormone signaling, perturbation of intracellular calcium dynamics, and the induction of oxidative stress. nih.gov

Non-dioxin-like (NDL) PCBs, which include many of the more highly chlorinated congeners, are recognized as significant neurotoxicants. nih.gov These compounds are prevalent in environmental and biological samples. nih.gov Neurotoxic equivalency (NEQ) schemes have been developed to assess the risk of PCB mixtures based on their activity towards the ryanodine (B192298) receptor (a calcium channel) and other dopaminergic pathways. nih.gov The application of these schemes to PCB concentrations found in fish from US lakes suggests a considerable neurotoxic exposure risk to fish-consuming individuals. nih.gov

While specific neurotoxicity studies on this compound are limited, the general mechanisms of PCB neurotoxicity are likely applicable. For example, the ability of some PCBs to disrupt intracellular calcium homeostasis can trigger a cascade of events leading to neuronal damage and apoptosis. nih.gov Furthermore, PCB-induced oxidative stress in neurons is another critical pathway contributing to their neurotoxic effects. nih.gov Given that NDL PCBs are the predominant congeners in many environmental mixtures, understanding the neurotoxic potential of individual congeners like this compound is crucial for a comprehensive risk assessment.

In Vitro Ecotoxicological Models and Assays

In vitro models, particularly those using cell lines derived from environmental receptors like fish, are valuable tools for assessing the ecotoxicity of chemicals. These assays offer a more rapid and cost-effective alternative to whole-animal testing and can provide mechanistic insights into toxicity pathways.

Cell Line Studies from Environmental Receptors

Fish cell lines have become increasingly important in ecotoxicology for evaluating the effects of various pollutants. The permanent fish hepatoma cell line, PLHC-1, has been extensively used to assess the potency of AhR-active compounds, including PCBs. nih.gov Studies using PLHC-1 cells have been crucial in determining the relative potencies of different PCB congeners to induce CYP1A, a biomarker for AhR activation. nih.gov These in vitro assays have demonstrated that the structure of the PCB congener, particularly the degree of ortho-substitution, significantly influences its ability to act as an AhR agonist. nih.gov

Organotypic Culture Applications

There is a significant lack of research specifically utilizing organotypic cultures to investigate the toxicological effects of this compound. While organotypic cultures, which are three-dimensional cultures of organs or tissues that retain their in vivo architecture, are valuable tools in toxicology, their application to this particular heptachlorobiphenyl congener has not been documented in available scientific literature.

In Vivo Studies in Model Organisms and Wildlife Populations

Comprehensive in vivo studies focusing on this compound are scarce. Much of the existing research on PCB ecotoxicology has been conducted on commercial mixtures, such as Aroclors, or other more prevalent and toxic congeners. epa.govmdpi.com

Aquatic Ecotoxicology (e.g., Fish, Invertebrates, Amphibians)

There is a lack of specific research on the developmental and reproductive effects of this compound in aquatic organisms. Studies on other PCB congeners and mixtures have demonstrated a range of adverse effects, including reduced hatching success, larval deformities, and impaired reproductive capacity in fish. mdpi.comepa.gov For instance, exposure to PCB mixtures has been shown to impact the development and survival of zebrafish (Danio rerio) embryos and larvae. mdpi.comwwu.edu However, without specific data for this compound, it is not possible to determine its specific impact on the development and reproduction of aquatic life.

No specific information is available on the immunological and physiological responses of aquatic organisms to this compound. PCBs, in general, are known to affect the immune system and various physiological processes in fish and other aquatic wildlife. epa.gov These effects can include alterations in hormone levels and liver function. epa.gov

There is no available research on the behavioral ecotoxicology of this compound. Behavioral changes are a sensitive indicator of sublethal toxicity, but studies have not specifically investigated these effects for this particular congener.

Terrestrial Ecotoxicology (e.g., Birds, Mammalian Wildlife, Soil Invertebrates)

Detailed ecotoxicological data for this compound in terrestrial organisms is lacking. As with aquatic environments, the persistence and bioaccumulative nature of PCBs pose a threat to terrestrial ecosystems. epa.gov

Studies on various PCB congeners have shown that they can have detrimental effects on birds and mammals, including reproductive failure and immune suppression. epa.gov For example, certain hexachlorobiphenyls have shown high toxicity in mink, a sensitive mammalian species. epa.gov However, the specific toxicity of this compound to terrestrial wildlife has not been well-documented. Similarly, there is a dearth of information regarding the effects of this specific compound on soil invertebrates, which are crucial for soil health and ecosystem function.

Impact on Avian Reproduction and Development

The chemical this compound, a member of the polychlorinated biphenyl (B1667301) (PCB) family, has been a subject of ecotoxicological studies due to its persistence and potential for bioaccumulation in the environment. Research into its specific effects on avian species has revealed concerns regarding reproductive success and developmental abnormalities.

Studies on various bird species have demonstrated that exposure to PCBs can lead to a range of adverse outcomes. For instance, investigations on fish-eating birds in the Great Lakes region observed a correlation between high levels of PCBs in eggs and the incidence of abnormal chicks. usf.edu While not isolating this compound specifically, these studies highlight the broader issue of PCB-induced developmental problems in avian populations.

Further research has explored the mechanisms by which PCBs impact avian reproduction. Exposure to PCB mixtures has been shown to alter egg composition in American kestrels, leading to heavier yolks and less albumen. nih.gov These changes in egg quality can directly affect the growth and viability of embryos and hatchlings. nih.gov Although the specific congener this compound was not the sole focus, the findings suggest a pathway through which this and other PCBs can exert their toxic effects.

It is important to note that the toxicity of PCBs can vary significantly between different congeners. For example, a study on ring-necked pheasants found that exposure to PCB 105, a mono-ortho substituted congener, did not significantly decrease the production of fertilized eggs or increase embryo or chick mortality at the doses tested. nih.gov However, it did lead to an increase in hepatic monooxygenase activity in the chicks, indicating a physiological response to the chemical. nih.gov This highlights the complexity of assessing the risks posed by individual PCB congeners like this compound.

Table 1: Summary of Research Findings on the Impact of PCBs on Avian Reproduction and Development

| Species | PCB Mixture/Congener | Observed Effects |

|---|---|---|

| Fish-eating birds (e.g., Herring Gulls, Common Terns) | General PCBs | Increased incidence of abnormal chicks. usf.edu |

| American Kestrel (Falco sparverius) | PCB mixture (1248:1254:1260) | Altered egg composition (heavier yolks, less albumen). nih.gov |

| Zebra Finch (Taeniopygia guttata) | Aroclor 1242, PCB 52 | Altered male song and nesting behavior. nih.gov |

| Ring-necked Pheasant (Phasianus colchicus) | PCB 105 | Increased hepatic monooxygenase activity in chicks; no significant effect on egg production or embryo/chick mortality. nih.gov |

Mammalian Wildlife Endocrine and Immune System Modulation

The endocrine and immune systems of mammalian wildlife are susceptible to disruption by persistent organic pollutants like this compound. svdcdn.comendocrinesciencematters.orgnih.gov These systems are intricately linked, and perturbations in one can have cascading effects on the other, ultimately impacting the health and reproductive fitness of animal populations. nih.gov

Polychlorinated biphenyls are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with hormone synthesis, metabolism, and receptor binding. svdcdn.comnih.gov Such disruptions have been documented in various wildlife species. For example, exposure to PCBs has been linked to reproductive problems in marine mammals, including seals and killer whales. chemtrust.org Studies on polar bears have shown that PCBs can affect fertility in both males and females by potentially preventing normal ovulation and reducing testosterone (B1683101) levels and testes size. chemtrust.org

The immune system is also a sensitive target for PCBs. nih.govappremed.org Both dioxin-like and non-dioxin-like PCBs have been shown to exert immunotoxic effects. appremed.orgnih.gov Research on adolescents exposed to a range of PCBs and dioxins revealed associations between exposure levels and changes in immune cell populations and antibody levels. appremed.orgnih.gov Specifically, higher levels of dioxin-like compounds were correlated with decreases in eosinophils and natural killer cells, and an increase in serum IgA levels. nih.gov Conversely, marker PCBs were associated with a decrease in IgGs. nih.gov While these studies were conducted on humans, they provide a model for understanding the potential immunomodulatory effects in wildlife populations exposed to similar contaminants.

Furthermore, a study on rats exposed to 2,2',3,3',4,6'-hexachlorobiphenyl (B1195869) (PCB 132), a closely related congener, demonstrated effects on the endocrine system. nih.gov Postnatal exposure to this compound resulted in decreased serum levels of triiodothyronine (T3). nih.gov This finding is significant as thyroid hormones are crucial for normal development and metabolism. endocrinesciencematters.org

Table 2: Effects of PCBs on Mammalian Wildlife Endocrine and Immune Systems

| Organism | PCB Type | System Affected | Observed Effects |

|---|---|---|---|

| Marine Mammals (Seals, Killer Whales) | General PCBs | Endocrine (Reproductive) | Linked to reproductive problems. chemtrust.org |

| Polar Bears | General PCBs | Endocrine (Reproductive) | Potential for reduced fertility in males and females. chemtrust.org |

| Rats | 2,2',3,3',4,6'-Hexachlorobiphenyl (PCB 132) | Endocrine (Thyroid) | Decreased serum triiodothyronine (T3) levels. nih.gov |

| Humans (as a model) | Dioxin-like PCBs | Immune | Decreased eosinophils and natural killer cells; increased serum IgA. nih.gov |

| Humans (as a model) | Marker PCBs | Immune | Decreased serum IgGs. nih.gov |

Soil Biota Community Structure and Function

The introduction of this compound into terrestrial ecosystems can significantly alter the structure and function of soil biota, particularly microbial communities. These microorganisms are fundamental to soil health, playing critical roles in nutrient cycling and the decomposition of organic matter.

Some bacteria have the ability to degrade PCBs, and their abundance may increase in contaminated soils. The quantification of biphenyl dioxygenase (BPH) genes, which are involved in the aerobic degradation of PCBs, has shown a marked increase in soils exposed to PCBs, suggesting a selection for PCB-degrading bacteria. nih.gov Genera such as Burkholderia, Bacillus, Acinetobacter, Comamonas, and Cupriavidus have been identified in PCB-contaminated soils and are known to include species capable of PCB degradation. researchgate.net

However, the toxicity of PCBs can also have detrimental effects on soil microorganisms. Higher chlorinated PCBs are generally considered more toxic to some bacterial groups. nih.gov The presence of contaminants like PCBs can induce oxidative stress in microbial communities. nih.gov The application of amendments like biochar has been investigated as a potential method to mitigate some of the adverse effects of pollutants on soil microbial activity. mdpi.com

The interactions between different microbial species can also be affected by the presence of PCBs. Co-metabolism, where the degradation of a compound is facilitated by the presence of another growth-promoting substrate, can play a role in the breakdown of persistent compounds like this compound. For example, the addition of methanol (B129727) has been shown to enhance the degradation of the highly chlorinated PCB 180 by a microbial consortium, enriching for potential PCB-degrading bacteria like Achromobacter, Cupriavidus, Methylobacterium, and Sphingomonas. nih.gov

Table 3: Impact of PCBs on Soil Biota

| Aspect | Effect of PCBs | Key Findings |

|---|---|---|

| Bacterial Community Structure | Alteration | Exposure to different PCB congeners results in different bacterial community structures. nih.gov |

| PCB-Degrading Bacteria | Selection and Increase | Increased abundance of biphenyl dioxygenase (BPH) genes, indicating a selection for PCB-degrading bacteria. nih.gov Genera like Burkholderia and Bacillus are often found in contaminated soils. researchgate.net |

| Microbial Function | Potential Inhibition and Adaptation | Higher chlorinated PCBs can be more toxic to certain bacteria. nih.gov Contaminants can induce oxidative stress. nih.gov |

| Biodegradation | Co-metabolism | The presence of other carbon sources can enhance the microbial degradation of highly chlorinated PCBs. nih.gov |

Biomarkers of Exposure and Effect in Environmental Monitoring

Biomarkers are crucial tools in environmental monitoring for assessing the exposure of organisms to contaminants like this compound and for predicting potential adverse health effects. These measurable indicators can range from molecular-level changes to physiological responses.

Enzyme Induction (e.g., CYP450)

The induction of cytochrome P450 (CYP) enzymes is a well-established biomarker of exposure to various foreign compounds, including PCBs. The CYP superfamily of enzymes plays a critical role in the metabolism of a wide range of substances.

Different classes of PCBs can induce different CYP families. Dioxin-like PCBs are known to induce CYP1A enzymes through the aryl hydrocarbon receptor (AhR) pathway. nih.gov Non-dioxin-like PCBs, on the other hand, can induce CYP2 and CYP3 enzymes independently of AhR signaling. nih.gov Some heptachlorobiphenyls have been shown to be "mixed inducers," capable of inducing both CYP1A (referred to as P-448) and other CYP (P-450 dependent) activities. nih.gov

For instance, a study on the congener 2,3,4,5,3',4',5'-heptachlorobiphenyl demonstrated its ability to induce both benzphetamine demethylase (a CYP-dependent activity) and ethoxyresorufin deethylase (a CYP1A-dependent activity) in rats. nih.gov This dual activity suggests that the parent compound itself, without needing metabolic alteration, can trigger different enzymatic pathways. nih.gov In contrast, the fully chlorinated PCB 209 did not significantly induce a range of CYP450 enzyme activities in rat hepatocytes. nih.gov This highlights the congener-specific nature of enzyme induction.

The induction of specific CYP enzymes can serve as a sensitive indicator of exposure to particular types of PCBs in environmental monitoring programs.

Gene Expression Analysis

Gene expression analysis, often conducted using microarray technology or RNA sequencing, offers a powerful approach to identify biomarkers of exposure and effect. researchgate.netdphen1.com This technique allows for the simultaneous measurement of the expression levels of thousands of genes, providing a comprehensive snapshot of the cellular response to a chemical stressor. nih.govmdpi.com

Exposure to PCBs has been shown to cause significant alterations in gene expression in various organisms. Studies on human peripheral blood mononuclear cells exposed to mixtures of dioxin-like and non-dioxin-like PCBs revealed widespread changes in gene expression. nih.gov Dioxin-like PCBs, in particular, led to the downregulation of numerous gene sets involved in immunological pathways, such as the innate immune response and defense response. nih.gov

In children with high PCB exposure, differential gene expression analysis identified a set of 162 significantly altered genes. nih.gov The affected genes were associated with major molecular and cellular functions, including cell-to-cell signaling, cellular movement, and molecular transport. nih.gov The analysis pointed to potential organ-specific toxicities, such as cardiotoxicity and hepatotoxicity. nih.gov Notable genes that were significantly altered in this study included BCL2, PON1, and ITGB1. nih.gov

These studies demonstrate that changes in the expression of specific genes or gene sets can serve as sensitive biomarkers of PCB exposure and may provide early warnings of potential disease development. nih.gov

Hormonal Perturbations

Hormonal perturbations are a key indicator of the endocrine-disrupting effects of chemicals like this compound. doi.govnih.gov Monitoring changes in hormone levels in wildlife populations can provide direct evidence of endocrine system modulation. svdcdn.com

PCBs are known to interfere with the thyroid hormone system. nih.govendocrinesciencematters.org For example, a study involving postnatal exposure of rats to 2,2',3,3',4,6'-hexachlorobiphenyl (CB 132) and 2,2',3,4',5',6-hexachlorobiphenyl (B1196439) (CB 149) resulted in significant decreases in serum triiodothyronine (T3) and free T3 concentrations. nih.gov Thyroid hormones are essential for normal growth, development, and metabolism, and disruptions in their levels can have profound physiological consequences.

In addition to thyroid hormones, PCBs can also affect sex hormones. Studies in polar bears have suggested a link between PCB exposure and reduced testosterone levels in males. chemtrust.org While direct evidence for this compound is limited, the broader class of PCBs has been clearly implicated in altering hormonal balances in wildlife. nih.gov

The measurement of hormone levels in blood or other tissues is a valuable tool in environmental monitoring to assess the impact of endocrine-disrupting chemicals on the health of wildlife populations.

Oxidative Damage Markers

Following a comprehensive review of available scientific literature, no specific studies detailing the effects of this compound on oxidative damage markers in non-human organisms could be identified. Research investigating the induction of oxidative stress, such as measurements of lipid peroxidation, alterations in antioxidant enzyme activities, or DNA damage, specifically attributable to this particular polychlorinated biphenyl (PCB) congener (PCB 177) in ecotoxicological settings, does not appear to be present in the public domain.

While extensive research has been conducted on the broader class of PCBs and their capacity to induce oxidative stress in various species, the specific data for this compound is not available. Studies on other PCB congeners have demonstrated that these compounds can lead to an imbalance between the production of reactive oxygen species (ROS) and an organism's ability to detoxify these reactive intermediates, resulting in oxidative damage. However, due to the strict focus of this article on this compound, the findings from studies on other PCBs cannot be extrapolated here.

Therefore, this section cannot be populated with detailed research findings or data tables as per the initial instructions, due to the absence of specific ecotoxicological investigations on oxidative damage markers for this compound.

Analytical Methodologies for 2,2 ,3,3 ,4,6,6 Heptachlorobiphenyl

Sample Collection and Preservation Techniques

Ensuring the integrity of the sample from the point of collection to the laboratory is the foundational step for any reliable analysis. clu-in.org This requires adherence to strict quality assurance protocols to prevent contamination and degradation of the target analyte. cdc.govclu-in.org

The collection technique for 2,2',3,3',4,6,6'-Heptachlorobiphenyl varies depending on the environmental medium being studied.

Air: For airborne PCBs, samples are typically collected by concentrating the compounds from large volumes of air onto sorbents. cdc.govclu-in.org

Water: Water samples are generally collected as "grab samples" in 1-liter amber glass bottles with fluoropolymer-lined caps (B75204) to prevent photodegradation and contamination. paragonlaboratories.com The bottles should not be pre-rinsed with the sample. paragonlaboratories.com For preservation, water samples must be chilled to a temperature of >0°C to ≤6°C from the time of collection until extraction and protected from light. paragonlaboratories.com The pH should be adjusted to a range of 5.0 to 9.0 if the sample will not be extracted within 72 hours. paragonlaboratories.com Samples must typically be extracted within seven days of collection. paragonlaboratories.com

Soil and Sediment: Grab sampling is the common method for collecting soil and sediment samples. These solid samples are less prone to rapid degradation than water samples but must be handled with contaminant-free equipment. cdc.gov

Biota: Analysis of PCBs in biological tissues, such as fish, is crucial for understanding bioaccumulation. cdc.gov Tissue samples are collected and often require desiccation (drying) before the extraction step to remove high moisture content. cdc.gov

Proper sample handling and chain-of-custody procedures are mandatory for all sample types to ensure traceability and sample integrity. epa.gov This includes using sealed containers and detailed labeling. epa.gov

Table 1: Summary of Sample Collection and Preservation Techniques for PCB Analysis

| Environmental Matrix | Collection Technique | Preservation | Holding Time (Typical) |

|---|---|---|---|

| Air | Concentration onto sorbents | Dependent on sorbent type | Varies |

| Water | Grab sampling in amber glass bottles | Refrigerate at >0°C to ≤6°C, protect from light, pH adjust if needed | Extract within 7 days |

| Soil/Sediment | Grab sampling | Store in a cool, dark place | Varies |

| Biota (e.g., Fish Tissue) | Tissue dissection | Freeze or desiccate | Varies |

Passive sampling has emerged as a cost-effective and valuable tool for monitoring time-weighted average concentrations of PCBs in the environment. uiowa.edursc.org These devices absorb compounds from the surrounding medium over time without actively pumping air or water. rsc.org

For Air: Polyurethane foam passive air samplers (PUF-PAS) and samplers using XAD-resin (XAD-PAS) are frequently used to capture gaseous PCBs. uiowa.eduacs.org These samplers have demonstrated linear uptake for a wide range of PCB congeners, allowing for quantitative estimation of air concentrations. acs.org

For Water and Sediment: Low-density polyethylene (B3416737) (PE) samplers are effective for measuring freely dissolved PCBs in the water column and in the interstitial water of sediment beds (porewater). mit.edu Silicone-based samplers have also been tested for monitoring PCBs. au.dk These devices are critical for studying the transport and flux of compounds like this compound between sediment and the overlying water, or between water and the atmosphere. uiowa.edumit.edu

Passive samplers are advantageous because they can improve the sensitivity of analytical methods and reduce uncertainty by providing an integrated measure of concentration over the deployment period. uiowa.edu

Sample Preparation and Extraction Methods

Once in the laboratory, this compound must be separated from the sample matrix. cdc.gov This is a critical step, as matrices like soil and tissue can be complex and contain interfering compounds. cdc.govclu-in.org Several extraction methods are available, each with specific applications and advantages. researchgate.net

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for isolating PCBs from aqueous samples. nih.govejsit-journal.com It is often preferred over traditional LLE because it uses significantly less solvent, thereby reducing waste and potential for contamination. nih.govnews-medical.net

The general procedure involves passing a water sample, which may be acidified, through a cartridge or disk containing a solid sorbent. news-medical.net The hydrophobic PCBs are retained on the sorbent material while the water passes through. news-medical.net The retained analytes are then eluted from the sorbent using a small volume of an organic solvent, such as methylene (B1212753) chloride or hexane. news-medical.net A variety of sorbent materials are used, including divinylbenzene (B73037) (DVB) polymers, Florisil, and silica (B1680970) gel, with the choice depending on the specific application. ejsit-journal.comnews-medical.net Automated SPE systems can process samples directly from their original containers, improving throughput and reproducibility. news-medical.net

Liquid-Liquid Extraction (LLE) is a conventional and well-established method for extracting PCBs from water samples. researchgate.nettandfonline.com The standard approach, often detailed in EPA Method 3510, uses a separatory funnel to partition the target compounds from the aqueous phase into a water-immiscible organic solvent. epa.govtandfonline.com

A mixture of dichloromethane (B109758) and petroleum ether (e.g., 60:40 ratio) has been shown to be an effective solvent system for LLE of PCBs from surface water. tandfonline.com Other commonly used solvents include hexane. cdc.gov After extraction, the solvent containing the analytes is collected, dried (often with anhydrous sodium sulfate), and concentrated before analysis. news-medical.net While effective, traditional LLE is often labor-intensive and requires large volumes of organic solvents. researchgate.netnews-medical.net To address these drawbacks, modified techniques such as vortex-assisted liquid-liquid microextraction (VALLME) have been developed, which use microliter volumes of solvent (e.g., chloroform) to achieve high recovery rates with minimal waste. researchgate.net

Table 2: Research Findings on Accelerated Solvent Extraction (ASE) for PCBs

| Matrix | Solvent(s) | Temperature (°C) | Key Finding | Reference |

|---|---|---|---|---|

| Soil | Hexane | 170 | High recovery values (close to 100%) and good repeatability (RSD <10%). | pjoes.com |

| Baltic Sea Sediment | n-hexane/acetone (1:1) vs. Toluene (B28343) | Not specified | n-hexane/acetone is effective for low-carbon sediments. Toluene improves efficiency for high-carbon sediments. | researchgate.net |

| Sewage Sludge, Oyster Tissue, River Sediment | Hexane/Acetone | 100 | ASE results are comparable to traditional Soxhlet extraction with significantly less time and solvent. | thermofisher.com |

| Soil & Mussel Tissue | Hexane & Methylene Chloride | 125 | A single ASE method can be used to simultaneously extract both PAHs and PCBs. | analiticaweb.com.br |

Matrix-Specific Cleanup Procedures (e.g., Florisil, Activated Carbon)

Following solvent extraction, a cleanup step is crucial to eliminate co-extracted matrix interferences that could compromise the accuracy of instrumental analysis. cdc.gov The choice of cleanup sorbent and procedure is contingent on the sample matrix and the target analytes.

Florisil:

Florisil, a magnesium silicate-based adsorbent, is widely employed for the cleanup of extracts containing polychlorinated biphenyls (PCBs). waters.comweber.huwaters.com It effectively removes polar interferences from nonpolar extracts, such as those obtained using hexane. weber.huwaters.com The basic principle involves passing the sample extract through a column packed with Florisil. While the nonpolar PCBs pass through, polar interfering compounds are retained on the column. waters.com The activity of the Florisil is a critical parameter that must be standardized, often by determining its lauric acid value, to ensure consistent performance. georgia.gov EPA Method 3620B provides a detailed protocol for Florisil cleanup for analytes including PCBs. georgia.gov For tissue samples, which have high lipid content, Florisil cleanup is often a mandatory final step after initial lipid removal by techniques like gel permeation chromatography (GPC). epa.gov Pressurized liquid extraction (PLE) methods have also been developed that incorporate in-situ cleanup with Florisil, allowing for simultaneous extraction and removal of fatty materials from tissue samples. nih.gov

Activated Carbon:

Activated carbon is another effective sorbent used in the cleanup of PCB-contaminated samples. It is particularly useful for separating PCBs from other chlorinated compounds. cdc.gov In remediation studies, activated carbon has been used to reduce the bioavailability of PCBs in sediments. nih.govsiremlab.comnih.gov Bench-scale treatability studies are often conducted to determine the optimal dose of activated carbon required to achieve desired reductions in PCB concentrations in sediment porewater. siremlab.com

The following table provides a summary of common cleanup procedures:

| Sorbent | Target Interferences | Typical Application |

| Florisil | Polar compounds, lipids | General cleanup of environmental and biological samples for PCB analysis. waters.comweber.huwaters.comgeorgia.govepa.govnih.gov |

| Activated Carbon | Various organic compounds | Separation of PCBs from other compounds and remediation of contaminated sediments. cdc.govnih.govsiremlab.comnih.gov |

| Silica Gel | Polar compounds | Often used in conjunction with other sorbents for comprehensive cleanup. cdc.govnih.gov |

| Alumina | Polar compounds | Used for fractionation and cleanup of PCB extracts. nih.gov |

| Sulfuric Acid/Potassium Permanganate | Destroys many organochlorine pesticides | Specific cleanup for PCB analysis when co-eluting pesticides are a concern. epa.gov |

Instrumental Analysis and Quantification

Following cleanup, the extract is analyzed using high-resolution chromatographic techniques coupled with sensitive detectors for the identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of PCBs. nih.gov It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In GC-MS, the sample extract is injected into the gas chromatograph, where individual PCB congeners are separated based on their boiling points and interaction with the capillary column's stationary phase. The separated congeners then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio, serves as a chemical fingerprint for identification.

For the analysis of this compound (PCB 184), specific ions are monitored to enhance selectivity and sensitivity. nih.gov Low-resolution mass spectrometry (LRMS) is often used for routine analysis. unc.edu

High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS)

For ultra-trace analysis and to achieve the highest degree of selectivity and sensitivity, high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the method of choice. unc.eduwaters.com This technique allows for the differentiation of compounds with very similar mass-to-charge ratios, which is crucial for distinguishing PCB congeners from other co-eluting compounds. digitellinc.com HRGC-HRMS is capable of achieving detection limits in the parts-per-quadrillion (ppq) range for water samples. unc.edu U.S. EPA Method 1668 is a standardized method for the determination of chlorinated biphenyl (B1667301) congeners by HRGC/HRMS. esslabshop.com

Gas Chromatography-Electron Capture Detection (GC-ECD)

Gas chromatography with electron capture detection (GC-ECD) is a highly sensitive and selective technique for the detection of halogenated organic compounds like PCBs. tdi-bi.com The ECD is particularly responsive to electronegative atoms such as chlorine, making it well-suited for PCB analysis. tdi-bi.com While highly sensitive, GC-ECD does not provide the same level of structural information as mass spectrometry. Therefore, confirmation on a second, dissimilar GC column is often required to ensure accurate identification of individual congeners. epa.gov GC-ECD is frequently used for the analysis of PCBs in soil and other environmental matrices following cleanup procedures like Florisil treatment. waters.com

The following table summarizes the key features of the instrumental techniques:

| Technique | Principle | Advantages |

| GC-MS | Separates compounds by GC, identifies by mass spectrum. nih.gov | Provides structural information for confident identification. nih.gov |

| HRGC-HRMS | High-resolution separation and mass analysis. unc.eduwaters.com | Extremely high sensitivity and selectivity, considered the gold standard. waters.com |

| GC-ECD | Highly sensitive detection of halogenated compounds. tdi-bi.com | Excellent sensitivity for chlorinated compounds like PCBs. tdi-bi.com |

Quality Assurance and Quality Control (QA/QC) in Environmental Analysis

Robust quality assurance and quality control (QA/QC) measures are essential to ensure the reliability and accuracy of analytical data for PCBs in environmental samples. nih.govandwinpcb.com

Key elements of a QA/QC program include:

Method Blanks: Analysis of a sample free of the analyte of interest to check for contamination during the analytical process. nih.gov

Spiked Samples/Matrix Spikes: Addition of a known amount of the analyte to a sample to assess the accuracy of the method in a specific matrix.

Surrogates: Addition of a non-target compound with similar chemical properties to the samples before extraction to monitor the efficiency of the entire analytical process. nih.gov

Laboratory Control Samples: Analysis of a well-characterized reference material to monitor the performance of the laboratory's analytical system.

Duplicate Samples: Analysis of two separate aliquots of the same sample to assess the precision of the method. nih.gov

Calibration and Linearity

Accurate quantification in chromatographic analysis relies on the establishment of a proper calibration curve. thermofisher.com This involves analyzing a series of standard solutions containing known concentrations of the target analyte, in this case, this compound. The instrument's response is plotted against the concentration to generate a calibration curve. The concentration of the analyte in a sample is then determined by comparing its response to this curve.

The linearity of the calibration curve, typically assessed by the coefficient of determination (r²), must meet established criteria to ensure that the instrument response is proportional to the concentration over the range of interest. thermofisher.com For PCB analysis, quantification can be performed using either individual congener standards or commercial Aroclor mixtures. nih.gov

Internal Standards and Surrogate Spikes

In the analysis of PCB congeners like this compound, internal standards and surrogate spikes are essential for quality control and the accuracy of quantitative results. Their primary purpose is to assess and compensate for the potential loss of target analytes during sample preparation, extraction, and cleanup procedures.

Surrogate Spikes: Surrogates are compounds with similar chemical and physical properties to the target analytes but are not expected to be present in the original environmental sample. memberclicks.net They are added to every sample, blank, and matrix spike in a known quantity before extraction. memberclicks.net The recovery of these surrogates provides a measure of the efficiency of the analytical method for each specific sample. For methods employing isotope dilution techniques, such as U.S. Environmental Protection Agency (EPA) Method 1668, isotopically-labeled analogs of the target analytes are the preferred surrogates. These labeled compounds, typically ¹³C₁₂-labeled PCB congeners, behave almost identically to their native counterparts through the entire analytical process, providing the most accurate means of correction. memberclicks.net

Internal Standards: Internal standards are added to the sample extract just before instrumental analysis. nist.gov They are used to correct for variations in instrument response and injection volume. In congener-specific PCB analysis, the use of an internal standard is highly recommended. memberclicks.net For instance, EPA Method 8082A suggests decachlorobiphenyl (B1669993) as a potential internal standard for congener analysis. memberclicks.net However, if decachlorobiphenyl itself is a target analyte, an alternative such as 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) may be used. memberclicks.net In high-resolution mass spectrometry methods like EPA 1668, a suite of labeled PCB congeners serves as internal standards for quantification through isotope dilution. epa.gov

The selection of appropriate surrogates and internal standards is critical and depends on the specific analytical method being employed.

Interactive Data Table: Examples of Surrogates and Internal Standards in PCB Congener Analysis

| Standard Type | Compound Name | Typical Application/Method | Purpose |

| Surrogate Spike | Tetrachloro-m-xylene | EPA Method 8082A (Congener Analysis) | Monitor extraction efficiency |

| Surrogate Spike | Decachlorobiphenyl | EPA Method 8082A (Aroclor Analysis) | Monitor extraction efficiency |

| Surrogate Spike | ¹³C₁₂-labeled PCB Congeners | EPA Method 1668 | Monitor and correct for analyte loss throughout the entire process (isotope dilution) |

| Internal Standard | Decachlorobiphenyl | EPA Method 8082A (Congener Analysis) | Correct for instrument variability |

| Internal Standard | 2,2',4,4',5,5'-Hexabromobiphenyl | EPA Method 8082A (when Decachlorobiphenyl is a target) | Correct for instrument variability |

| Internal Standard | Labeled Cleanup Standards | EPA Method 1668 | Verify the efficacy of extract cleanup steps |

Method Detection Limits and Quantification Limits

Method Detection Limits (MDLs) and Quantification Limits (QLs) are critical parameters in the analysis of this compound, as they define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. These limits are not static; they are highly dependent on the analytical instrumentation, the sample matrix (e.g., water, soil, tissue), the level of interfering compounds, and the specific laboratory's performance. epa.govesslabshop.com

The Method Detection Limit (MDL) is statistically defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. cdc.gov The Quantification Limit (QL) , often referred to as the Minimum Level of Quantitation (ML), is the lowest concentration at which the analyte can be quantitatively determined with a stated accuracy and precision. epa.gov

For PCB congener analysis, high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS), as specified in EPA Method 1668, provides the lowest detection limits. wa.gov This enhanced sensitivity is crucial when assessing low-level environmental contamination or comparing results to risk-based screening levels. wa.gov In the absence of interferences, MDLs for some congeners can reach the low picogram per liter (pg/L) or parts per quadrillion (ppq) range for aqueous samples and the nanogram per kilogram (ng/kg) or parts per trillion (ppt) range for solid samples. cdc.govregulations.gov However, common laboratory background levels can influence these limits. epa.gov

Lower-resolution methods, such as EPA Method 1628 which uses low-resolution gas chromatography/mass spectrometry (GC/MS), offer a balance between sensitivity and accessibility for more laboratories. esslabshop.com While not as sensitive as high-resolution methods, they are still a significant improvement over older Aroclor-based methods. nih.gov

Interactive Data Table: Illustrative Detection and Quantitation Limits for Heptachlorobiphenyls via EPA Method 1668C

| Matrix | Parameter | Typical Value Range | Unit |

| Water | Method Detection Limit (MDL) | ~22 | pg/L |

| Water | Minimum Level of Quantitation (ML) | 50 | pg/L |

| Soil/Sediment | Method Detection Limit (MDL) | ~2.2 | ng/kg |

| Soil/Sediment | Minimum Level of Quantitation (ML) | 5.0 | ng/kg |

Note: These values are based on pooled data from multiple laboratories for heptachlorobiphenyls under EPA Method 1668C and are intended for illustrative purposes. Actual laboratory-specific limits may vary. epa.gov

Interlaboratory Comparison and Proficiency Testing

To ensure the reliability and comparability of analytical data for this compound, laboratories must participate in interlaboratory comparison and proficiency testing (PT) programs. epa.govnih.gov These programs are fundamental components of a laboratory's quality assurance system, providing an external and objective assessment of their analytical capabilities.

Interlaboratory Comparison Studies involve multiple laboratories analyzing the same, homogeneous sample material to assess the variability and comparability of results. epa.gov For example, a study involving three laboratories analyzing PCB congeners in beluga whale blubber and a standard reference material found generally good agreement. epa.govwa.gov Minor disagreements were attributed to factors such as differences in detector calibrations and the selectivity of chromatographic separations for specific compounds. epa.gov Such studies are invaluable for validating analytical methods and identifying potential sources of bias or error in the analytical process. wa.gov The multi-laboratory validation of EPA Method 1628, involving twelve laboratories, is another example that generated crucial data on method performance across different labs and matrices.

Proficiency Testing (PT) is a routine and ongoing process where a recognized provider distributes PT samples with known concentrations of analytes to participating laboratories. nih.gov The laboratories analyze the samples and report their results, which are then compared to the known values and to the performance of other laboratories. Organizations such as Proficiency Testing Canada and AOAC International offer PT programs that include PCBs. nih.gov Successful participation in these programs demonstrates that a laboratory can produce accurate and reproducible data, which is often a requirement for laboratory accreditation under standards like ISO 17025. nih.gov For PCBs, PT can be based on Aroclor mixtures or, more appropriately for this context, on specific congeners.

These external quality control measures are critical for maintaining high standards in the analysis of environmental contaminants and ensuring that data generated by different laboratories can be confidently compared and used for regulatory and research purposes.

Remediation and Mitigation Strategies for 2,2 ,3,3 ,4,6,6 Heptachlorobiphenyl Contamination

Bioremediation Approaches

Bioremediation leverages the metabolic processes of microorganisms, such as bacteria and fungi, to break down, transform, or remove contaminants. frontiersin.org This approach is considered a natural biological process and can be applied either directly at the contaminated site (in situ) or by excavating and treating the material elsewhere (ex situ). frontiersin.orgnih.gov Microbial degradation of PCBs can occur via two main pathways: anaerobic dehalogenation, which removes chlorine atoms, and aerobic degradation, which breaks down the biphenyl (B1667301) structure. frontiersin.org

In Situ Bioremediation (e.g., bioaugmentation, biostimulation)

In situ bioremediation involves treating contaminated soil and sediment in place, which is often preferred as it reduces costs associated with excavation and minimizes the risk of spreading contaminants. nih.gov The two primary in situ techniques are biostimulation and bioaugmentation. frontiersin.org

Biostimulation: This method aims to enhance the activity of indigenous microorganisms capable of degrading PCBs. frontiersin.org It involves adding nutrients, electron acceptors, or other stimulating compounds to the environment. researchgate.net A specific technique known as "halopriming" involves adding halogenated aromatic compounds to stimulate the growth of dehalogenating bacteria and induce the genes required for dechlorination. frontiersin.orgnih.gov For example, the addition of certain brominated biphenyls has been shown to stimulate the degradation of weathered Aroclor 1260 in sediments. nih.gov

Bioaugmentation: This strategy involves introducing specific, often laboratory-cultured, microorganisms to a contaminated site to supplement the indigenous population. nih.govnih.gov This is particularly useful when the native microbial population lacks the necessary degradative capabilities or is present in insufficient numbers. nih.gov Effective bioaugmentation requires methods for inoculating the soil or sediment, which can be achieved through direct injection or by deploying the microorganisms on carrier particles like granular activated carbon. nih.gov

Ex Situ Bioremediation Technologies

Ex situ bioremediation requires the excavation of contaminated soil or sediment before treatment in a controlled environment. nih.gov While generally more expensive than in situ methods, it allows for greater control over process parameters like temperature, pH, and nutrient levels, potentially leading to more efficient and predictable degradation. nih.govinig.pl

Common ex situ technologies include:

Biopiles: Excavated soil is mixed with amendments and piled in a treatment area. The process is managed to optimize microbial activity.

Landfarming: Contaminated soil is spread over a prepared surface and periodically tilled to enhance aeration and stimulate microbial degradation. omicsonline.org

Slurry-phase bioreactors: Contaminated soil is mixed with water to form a slurry, which is then treated in a reactor where conditions are optimized for microbial activity. nih.gov

A study using an ex situ technological pile method demonstrated an 87.5% reduction in PCB content in soil contaminated with aged transformer oil over a six-month period following inoculation with a specialized biopreparation. inig.pl The efficiency of biodegradation was observed to be dependent on the number of chlorine atoms and the structure of the PCB molecule. inig.pl

| Ex Situ Bioremediation Study | |

| Technology | Technological Pile Method (Bioaugmentation) inig.pl |

| Contaminant | Aged Transformer Oil (PCBs) inig.pl |

| Initial PCB Concentration | 13,153.9 µg/kg d.m. inig.pl |

| Final PCB Concentration | 1,650.4 µg/kg d.m. inig.pl |

| Reduction Efficiency | 87.5% inig.pl |

| Treatment Duration | 6 months inig.pl |

Genetic Engineering of Microorganisms for Enhanced Degradation

A significant challenge in the bioremediation of PCBs is that the complete catabolic pathway often requires genes that are not naturally present in a single microorganism. nih.gov Genetic engineering offers a promising solution by creating recombinant bacterial strains with expanded degradative abilities. nih.govtaylorfrancis.com

This involves combining genes from different organisms. nih.gov For instance, the bphABCD genes, which encode enzymes for breaking down the biphenyl structure, can be combined with genes responsible for degrading the resulting chlorobenzoates. nih.gov Researchers have successfully constructed hybrid strains by transferring these genes, sometimes found on plasmids or transposons which facilitates their movement between organisms. nih.gov